3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is a complex organic compound that belongs to the class of chromenones, which are derivatives of chromone. This compound features a chromen-4-one backbone substituted with a diethylcarbamate group and a dimethoxyphenyl moiety. The presence of these functional groups suggests potential biological activity, making it a subject of interest in medicinal chemistry.
The compound can be classified under the following categories:
The source of this compound is primarily synthetic, typically derived from established organic synthesis methods involving chromone derivatives and carbamate formation reactions.
The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate generally involves several key steps:
The molecular structure of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate can be represented by its chemical formula:
CC(=O)N(CC)OC1=CC=C(C=C1OC)C(=O)C2=C(C=CC(=C2)O)C(=O)C=C(C=C3OC)C=C3This structure indicates the presence of multiple functional groups that may contribute to its chemical reactivity and biological activity.
The compound can undergo several types of chemical reactions:
These reactions can be monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield.
The mechanism of action for 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate may involve:
Preliminary studies may show effects on cell lines or animal models, indicating its potential therapeutic applications.
Relevant data should be gathered from experimental studies to confirm these properties.
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate has potential applications in:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4